3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(1-phenylethylidene)-
Description
The compound 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(1-phenylethylidene)- (hereafter referred to as the "target compound") is a heterocyclic molecule combining pyrazol-3-one and indoloquinoxaline moieties. The presence of a brominated indoloquinoxaline group distinguishes it from simpler pyrazolones, likely enhancing its bioactivity through increased lipophilicity and receptor-binding affinity.
Properties
CAS No. |
119457-30-6 |
|---|---|
Molecular Formula |
C28H20BrN5O2 |
Molecular Weight |
538.4 g/mol |
IUPAC Name |
(4Z)-2-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]-5-methyl-4-(1-phenylethylidene)pyrazol-3-one |
InChI |
InChI=1S/C28H20BrN5O2/c1-16(18-8-4-3-5-9-18)25-17(2)32-34(28(25)36)24(35)15-33-23-13-12-19(29)14-20(23)26-27(33)31-22-11-7-6-10-21(22)30-26/h3-14H,15H2,1-2H3/b25-16- |
InChI Key |
BRLJSZHCYMQRGR-XYGWBWBKSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C(/C)\C2=CC=CC=C2)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
Canonical SMILES |
CC1=NN(C(=O)C1=C(C)C2=CC=CC=C2)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
Origin of Product |
United States |
Biological Activity
The compound 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(1-phenylethylidene)- represents a complex structure with potential biological activity. This article reviews its synthesis, biological evaluations, and relevant research findings.
Chemical Structure and Synthesis
The compound is a derivative of the pyrazolone class, which is known for its diverse pharmacological properties. The synthesis involves the reaction of substituted benzaldehydes with 5-methyl-2,4-dihydro-3H-pyrazol-3-one under specific conditions to yield various derivatives. The characterization of these compounds typically employs techniques such as IR and NMR spectroscopy to confirm structural integrity and purity.
Antimicrobial Properties
Research indicates that pyrazolone derivatives exhibit a broad spectrum of antimicrobial activity. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms. In one study, synthesized pyrazolone derivatives were evaluated for their antibacterial activity using agar diffusion methods, yielding mild to moderate results .
Antioxidant Activity
In addition to antimicrobial properties, these compounds often demonstrate antioxidant activity. The DPPH radical scavenging assay is a common method used to evaluate this activity. Compounds derived from pyrazolones have been reported to exhibit varying degrees of antioxidant capacity, making them candidates for further exploration in therapeutic applications .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolone derivatives has been extensively documented. Certain derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, compounds synthesized in related studies demonstrated up to 85% inhibition of TNF-α at specific concentrations . This suggests that the compound under consideration may also possess similar anti-inflammatory properties.
Case Studies and Research Findings
- Aromatase Inhibition : A related study synthesized a series of pyrazolone derivatives that were evaluated for their ability to inhibit aromatase activity. One compound exhibited an IC50 value of 0.0023 μM, indicating potent inhibition comparable to the standard drug letrozole . This suggests that the compound could also be explored for similar mechanisms.
- Anti-tubercular Activity : Some pyrazolone derivatives have been tested against Mycobacterium tuberculosis strains, showing promising results in inhibiting bacterial growth at low concentrations. This highlights the potential use of such compounds in treating tuberculosis .
- Analgesic Properties : In vivo studies have indicated that certain pyrazolone derivatives can reduce pain responses in animal models, suggesting analgesic properties that warrant further investigation .
Summary of Findings
| Activity | Type | Effectiveness |
|---|---|---|
| Antimicrobial | Bacterial strains | Mild to moderate activity |
| Antioxidant | DPPH assay | Varying degrees of scavenging ability |
| Anti-inflammatory | Cytokine inhibition | Up to 85% inhibition |
| Aromatase Inhibition | Enzyme inhibition | IC50 = 0.0023 μM |
| Anti-tubercular | Mycobacterium tuberculosis | Effective at low concentrations |
| Analgesic | Pain response reduction | Significant effect observed |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound shares structural similarities with analogs featuring halogen substitutions or modified aromatic systems. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Geometry : The phenylethylidene group in the target compound introduces steric bulk compared to the phenylmethylene group in , which may influence binding to biological targets.
Q & A
Basic Synthesis: What are the foundational steps for synthesizing the pyrazol-3-one core in this compound?
Answer:
The pyrazol-3-one core can be synthesized via condensation of phenylhydrazine and ethyl acetoacetate in acetic acid, followed by reflux and recrystallization. Key steps include:
- Reaction Setup : Mix phenylhydrazine (0.01 mol), ethyl acetoacetate (0.01 mol), and acetic acid under reflux until a thick liquid forms .
- Purification : Cool the mixture, add ether to precipitate the product, and recrystallize with ethanol.
- Purity Check : Use TLC with a solvent system of toluene/ethyl acetoacetate/water (8.7:1.2:1.1 v/v/v) and iodine vapor for visualization .
This method is foundational for derivatives like 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, which can be functionalized further.
Advanced Synthesis: How can bromination of the indoloquinoxaline moiety be optimized for higher yield?
Answer:
Bromination of heterocyclic systems often faces yield challenges. For example, bromination of a quinazolinone derivative achieved only 29% yield using bromine in acetic acid with sodium acetate . Optimization strategies include:
- Catalyst Use : Introduce Lewis acids (e.g., FeBr₃) to enhance electrophilic substitution.
- Temperature Control : Perform reactions at 0–5°C to reduce side-product formation.
- Alternative Brominating Agents : Use N-bromosuccinimide (NBS) in DMF for controlled reactivity .
Post-reaction quenching in ice water and filtration are critical for isolating pure brominated products .
Basic Characterization: What analytical techniques confirm the structure of this compound?
Answer:
- TLC : Monitor reaction progress using iodine vapor for rapid purity assessment .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methyl groups at C5, phenyl groups at C4) .
- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and acetyl (C-O, ~1250 cm⁻¹) stretches .
- Mass Spectrometry : Confirm molecular weight (e.g., via HRMS for the bromo-indoloquinoxaline fragment) .
Advanced Methodological Challenge: How can coupling reactions between the indoloquinoxaline acetyl group and pyrazol-3-one core be improved?
Answer:
Coupling bulky fragments often requires precise conditions:
- Activation of Acetyl Group : Use EDCI/HOBt or DCC to activate the acetyl moiety for nucleophilic attack by the pyrazol-3-one’s NH group .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of both fragments .
- Stoichiometry : Maintain a 1:1.2 molar ratio (pyrazol-3-one:indoloquinoxaline-acetyl chloride) to drive the reaction to completion .
Monitor by HPLC (C18 column, acetonitrile/water gradient) to track unreacted starting materials .
Biological Evaluation: What in vitro assays are suitable for assessing this compound’s bioactivity?
Answer:
- Enzyme Inhibition : Screen against kinases (e.g., EGFR or Aurora kinases) using fluorescence-based assays .
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
- Apoptosis Studies : Perform flow cytometry with Annexin V/PI staining to evaluate cell death mechanisms .
- Molecular Docking : Model interactions with target proteins (e.g., PARP-1) using AutoDock Vina to predict binding modes .
Data Contradiction Analysis: How to resolve discrepancies in reported yields for similar compounds?
Answer:
Example: Bromination yields vary from 29% to >70% in optimized protocols. Factors to reconcile:
- Reaction Scale : Smaller scales (≤1 mmol) often report higher yields due to better mixing.
- Purification Methods : Column chromatography vs. recrystallization can impact recovery rates .
- Substituent Effects : Electron-donating groups on the indoloquinoxaline may hinder bromination, requiring harsher conditions .
Validate protocols with control reactions and replicate studies.
Computational Modeling: How can DFT calculations guide the design of derivatives?
Answer:
- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- Conformational Analysis : Use Gaussian09 to optimize geometries and assess steric hindrance in the acetylated indoloquinoxaline .
- Binding Affinity : Perform molecular dynamics simulations (e.g., GROMACS) to evaluate target-ligand stability .
Stability Studies: What conditions accelerate degradation of this compound?
Answer:
- pH Sensitivity : Test stability in buffers (pH 1–12) at 37°C; acidic conditions may hydrolyze the acetyl group .
- Light Exposure : UV-Vis spectroscopy (λ = 254 nm) can detect photodegradation products .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C typical for aromatic systems) .
Byproduct Analysis: How to identify and mitigate impurities during synthesis?
Answer:
- LC-MS : Detect byproducts (e.g., diacetylated derivatives) via reverse-phase chromatography .
- Mechanistic Insight : Over-bromination or acetylation at alternate positions can occur; adjust stoichiometry and reaction time .
- Workup Optimization : Use aqueous washes (NaHCO₃) to remove unreacted benzoyl chloride or acetic acid .
Advanced Application: Can this compound serve as a photosensitizer in photodynamic therapy?
Answer:
- Absorption Spectrum : Measure UV-Vis absorbance (300–500 nm) to assess light activation potential .
- ROS Generation : Use DCFH-DA assay to quantify reactive oxygen species (ROS) under UV irradiation .
- In Vitro Testing : Validate cytotoxicity in dark vs. light conditions (e.g., A549 lung cancer cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
